molecular formula C19H26N2O2S2 B4749926 1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Cat. No. B4749926
M. Wt: 378.6 g/mol
InChI Key: IKUKFTJVXRUQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as BTS, is a chemical compound that is widely used in scientific research. BTS is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is an inhibitor of the ATP-binding cassette (ABC) transporter family, which includes CFTR. This compound binds to the nucleotide-binding domains (NBDs) of ABC transporters and prevents ATP hydrolysis, which is necessary for the transport of ions and molecules across the cell membrane. By inhibiting ABC transporters, this compound can modulate the function of ion channels and receptors that are regulated by these transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound can increase the open probability of CFTR, leading to increased chloride secretion. This compound can also modulate the activity of the dopamine transporter, the serotonin transporter, and the noradrenaline transporter, leading to changes in neurotransmitter levels and synaptic transmission. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a useful tool for studying the function of ion channels, transporters, and receptors in vitro and in vivo. This compound is particularly useful in the study of CFTR function, as it can increase the open probability of CFTR and enhance chloride secretion. However, this compound has some limitations, including its potential toxicity and off-target effects. This compound can also be expensive and difficult to obtain in large quantities.

Future Directions

There are several future directions for the use of 1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine in scientific research. One direction is the development of more potent and selective this compound analogs that can modulate the function of specific ion channels, transporters, and receptors. Another direction is the use of this compound in the development of new drugs for the treatment of cystic fibrosis and other diseases that involve ion transport dysfunction. This compound can also be used in the study of the physiological and pathological roles of ion channels, transporters, and receptors in various tissues and organs.

Scientific Research Applications

1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is widely used in scientific research as a tool to study the function of ion channels, transporters, and receptors. This compound is particularly useful in the study of the function of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis patients. This compound has also been used to study the function of the dopamine transporter, the serotonin transporter, and the noradrenaline transporter.

properties

IUPAC Name

1-(4-butylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-2-3-5-17-7-9-19(10-8-17)25(22,23)21-13-11-20(12-14-21)16-18-6-4-15-24-18/h4,6-10,15H,2-3,5,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUKFTJVXRUQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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